3-Methoxyestriol
CAS No.: 1474-53-9
Cat. No.: VC20925570
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1474-53-9 |
---|---|
Molecular Formula | C19H26O3 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,16R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
Standard InChI | InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1 |
Standard InChI Key | UHQGCIIQUZBJAE-QKDSSNGWSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC |
SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Melting Point | 159.0 °C |
Introduction
Chemical Identity and Structural Characteristics
3-Methoxyestriol, also known as estriol 3-methyl ether, is a modified form of estriol featuring a methoxy group at the 3-position of the steroid A-ring. This structural modification significantly alters the compound's biological activity and physicochemical properties compared to the parent molecule. The compound's chemical identity is well-established through various nomenclature systems and identifiers.
Nomenclature and Identification
3-Methoxyestriol is registered under CAS number 1474-53-9 and is known by multiple systematic and common names, including:
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(16α,17β)-3-Methoxyestra-1,3,5(10)-triene-16,17-diol
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16α,17β-Estriol-3-methyl ether
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13β-Methyl-3-methoxygona-1,3,5(10)triene-16α,17β-diol
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3-Methoxyestriol
This diversity in nomenclature reflects the compound's importance across different research domains and applications.
Molecular Properties
The chemical and physical properties of 3-Methoxyestriol are fundamental to understanding its behavior in biological systems and its potential applications in research and medicine.
Table 1: Chemical and Physical Properties of 3-Methoxyestriol
Synthesis and Metabolic Relationships
Synthetic Pathways
The synthesis of 3-Methoxyestriol typically involves the methylation of the 3-hydroxyl group of estriol. This modification is significant because it parallels natural metabolic processes where hydroxyl groups on steroid hormones are often methylated by enzymes such as catechol-O-methyltransferase (COMT).
Relationship to Estrogen Metabolism
3-Methoxyestriol exists within the broader context of estrogen metabolism, which includes various hydroxylated and methoxylated derivatives. In natural estrogen metabolism, estrogens are converted to catecholestrogens through hydroxylation, which can then be methylated to form methoxy derivatives. For example, 2-Methoxyestradiol is formed when 2-hydroxyestradiol is methylated by COMT, and this compound has demonstrated significant anticancer properties .
While 3-Methoxyestriol follows a similar pattern of modification, its specific role in the metabolic pathway and biological significance differs from other methoxylated estrogens. The methoxy group at the 3-position particularly influences receptor binding and tissue distribution patterns compared to estrogens with hydroxyl groups at this position .
Research Applications and Findings
Imaging Applications
Research on radioiodinated estrogen derivatives suggests potential applications for methoxylated estrogens in imaging studies. For example, studies have shown that certain 3-O-methyl derivatives of iodinated estrogens show favorable tissue distribution for gamma imaging of estrogen-containing tissues . This suggests 3-Methoxyestriol or its derivatives might have applications in diagnostic imaging.
Future Research Directions
Structure-Activity Relationships
Comprehensive structure-activity relationship studies comparing 3-Methoxyestriol with other estrogen derivatives would help elucidate how the position of methoxylation influences biological activity. This could guide the development of more selective estrogen receptor modulators or compounds with targeted anticancer properties.
Metabolic Studies
Further research into the metabolism of 3-Methoxyestriol would enhance our understanding of its biological fate and potential secondary effects through metabolites. Studies on related compounds suggest complex metabolic pathways that may influence the compound's ultimate biological impact.
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